1-(Diphenylphosphoryl)-N,N-dimethylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diphenylphosphoryl)-N,N-dimethylmethanesulfonamide is an organophosphorus compound characterized by the presence of a diphenylphosphoryl group and a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diphenylphosphoryl)-N,N-dimethylmethanesulfonamide typically involves the reaction of diphenylphosphine chloride with N,N-dimethylmethanesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Diphenylphosphoryl)-N,N-dimethylmethanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the phosphoryl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce phosphine oxides.
Scientific Research Applications
1-(Diphenylphosphoryl)-N,N-dimethylmethanesulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramide linkages.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of 1-(Diphenylphosphoryl)-N,N-dimethylmethanesulfonamide involves its interaction with specific molecular targets. The phosphoryl group can participate in hydrogen bonding and electrostatic interactions, influencing the activity of enzymes or receptors. The sulfonamide moiety can act as a nucleophile, participating in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine: An organophosphorus compound with similar reactivity but lacking the sulfonamide group.
Diphenylphosphoryl azide: Used in similar synthetic applications but with different reactivity due to the presence of the azide group.
Uniqueness
1-(Diphenylphosphoryl)-N,N-dimethylmethanesulfonamide is unique due to the combination of the diphenylphosphoryl and sulfonamide groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound in various synthetic and research applications.
Properties
Molecular Formula |
C15H18NO3PS |
---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
1-diphenylphosphoryl-N,N-dimethylmethanesulfonamide |
InChI |
InChI=1S/C15H18NO3PS/c1-16(2)21(18,19)13-20(17,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3 |
InChI Key |
KXXXGIAAPGKJPI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.